![molecular formula C9H15NO2S2 B14427813 Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- CAS No. 81994-78-7](/img/structure/B14427813.png)
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a piperidinylthioxomethylthio group. It is known for its potential in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with piperidinylthioxomethylthio compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
化学反应分析
Types of Reactions
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
科学研究应用
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein degradation pathways and the development of targeted protein degraders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- involves its interaction with specific molecular targets, leading to the degradation of target proteins. The compound acts as a ligand that binds to the target protein, facilitating its recognition and degradation by the cellular machinery. This process is mediated through the ubiquitin-proteasome pathway, where the compound tags the target protein for degradation .
相似化合物的比较
Similar Compounds
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
3-Phenylpropionic acid: A compound with a benzene ring conjugated to a propanoic acid, used in various chemical applications.
Uniqueness
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- stands out due to its unique structure and its ability to act as a targeted protein degrader. This property makes it a valuable tool in chemical biology and drug discovery, distinguishing it from other similar compounds .
属性
CAS 编号 |
81994-78-7 |
|---|---|
分子式 |
C9H15NO2S2 |
分子量 |
233.4 g/mol |
IUPAC 名称 |
3-(piperidine-1-carbothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO2S2/c11-8(12)4-7-14-9(13)10-5-2-1-3-6-10/h1-7H2,(H,11,12) |
InChI 键 |
HIQRGZLRYIIPLT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=S)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
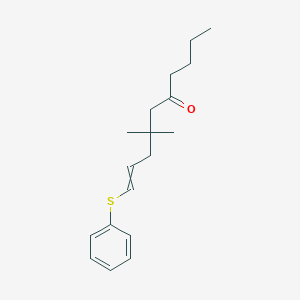
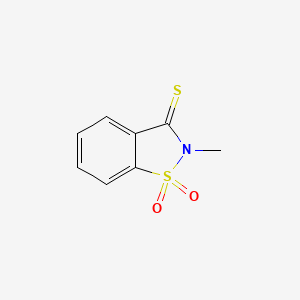
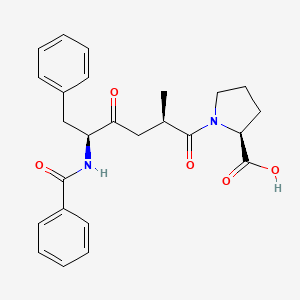
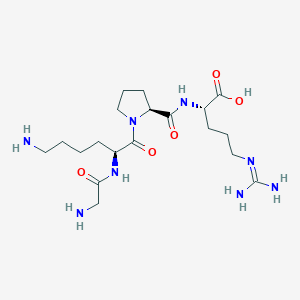
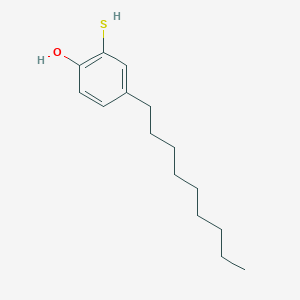
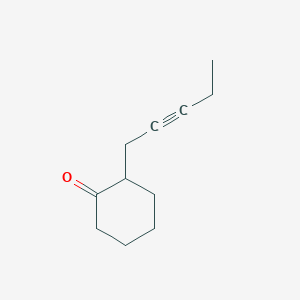
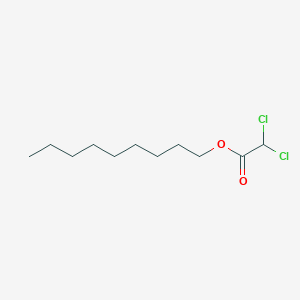
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
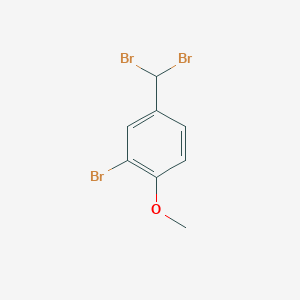
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
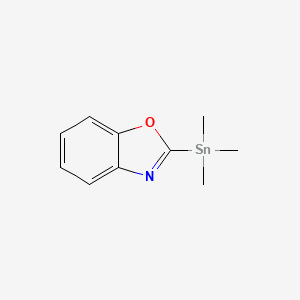
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
